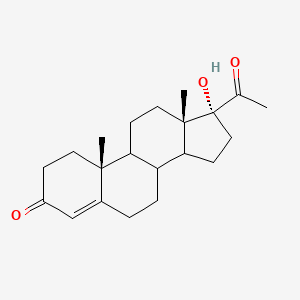

Hydroxyprogesterone

Description

Hydroxyprogesterone is a Progestin.

This compound is a natural product found in Homo sapiens and Vitex agnus-castus with data available.

This compound is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. This compound binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.

It serves as an intermediate in the biosynthesis of hydrocortisone and gonadal steroid hormones. It is derived from progesterone via 17-hydroxylase, a P450c17 enzyme, or from 17-hydroxypregnenolone via 3β -hydroxysteroid dehydrogenase/Δ 5-4 isomerase. 17-Hydroxyprogesterone is a natural progestin and in pregnancy increases in the third trimester primarily due to fetal adrenal production. This hormone is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary. Normal levels are 3-90 ng/dl in children, and in women, 15-70 ng/dl prior to ovulation, and 35-290 ng/dl during the luteal phase. Measurements of levels of 17-hydroxyprogesterone are useful in the evaluation of patients with suspected congenital adrenal hyperplasia as the typical enzymes that are defective, namely 21-hydroxylase and 11β -hydroxylase, lead to a build-up of 17OHP. In contrast, the rare patient with 17α -hydroxylase deficiency will have very low or undetectable levels of 17OHP. 17OHP levels can also be used to measure contribution of progestational activity of the corpus luteum during pregnancy as progesterone but not 17OHP is also contributed by the placenta.

A metabolite of PROGESTERONE with a hydroxyl group at the 17-alpha position. It serves as an intermediate in the biosynthesis of HYDROCORTISONE and GONADAL STEROID HORMONES.

See also: this compound Caproate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPWSSGDRRHUNT-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040747, DTXSID00859075 | |

| Record name | 17alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00648 mg/mL | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |

CAS No. |

68-96-2, 110850-01-6 | |

| Record name | 17-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17ALPHA-HYDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 219 - 220 °C | |

| Record name | 17ALPHA-HYDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Hydroxyprogesterone Caproate in Preterm Birth Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Progesterone, a crucial hormone for the maintenance of pregnancy, has been a focal point of preventative strategies. 17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a therapeutic option for reducing the risk of recurrent spontaneous preterm birth in women with a history of such.[1][2] While clinical trials have demonstrated its efficacy in certain populations, the precise molecular mechanisms underpinning its action have remained a subject of intensive research. This technical guide provides an in-depth exploration of the current understanding of 17-OHPC's mechanism of action, focusing on its effects on uterine quiescence, cervical integrity, and immunomodulation.

Pharmacokinetics of 17-OHPC

17-OHPC is a synthetic progestogen, created by the esterification of 17α-hydroxyprogesterone with caproic acid, which prolongs its half-life compared to natural progesterone.[2] It is typically administered as a weekly intramuscular injection. Pharmacokinetic studies have revealed significant inter-individual variability in plasma concentrations.

| Parameter | Value | Reference |

| Clearance (CL/F) | 1797 L/day | [3] |

| Volume of Distribution (Vmaternal/F) | 32,610 L | [3] |

| Maternal Body Weight | Significant covariate for CL/F and Vmaternal/F | [3] |

| Binding Affinity (Relative to Progesterone) | ||

| Recombinant Human PR-B | 26-30% | [3][4] |

| Recombinant Human PR-A | 26-30% | [3][4] |

| Rabbit Uterine PR | 26-30% | [3][4] |

| Rabbit Thymic GR | Weak binding (~4% of dexamethasone) | [3] |

Core Mechanisms of Action

The mechanism of action of 17-OHPC is thought to be multifactorial, involving direct and indirect effects on the myometrium, cervix, and the maternal immune system. It is important to note that while 17-OHPC is a progesterone receptor agonist, its binding affinity to progesterone receptors (PR-A and PR-B) is significantly lower than that of natural progesterone.[3][4] This suggests that its clinical effects may not be solely mediated by direct, high-affinity receptor binding and subsequent gene expression, pointing towards other potential pathways.

Maintenance of Uterine Quiescence

Progesterone is essential for maintaining the uterus in a quiescent state during pregnancy. This is achieved through various mechanisms, including the suppression of contraction-associated proteins (CAPs) and the modulation of myometrial cell signaling.

-

Prostaglandin Synthesis: Prostaglandins, particularly PGE2 and PGF2α, are potent uterotonic agents. Progesterone is thought to suppress their synthesis by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. However, the direct effect of 17-OHPC on COX-2 is not definitively established. One in vitro study using lipopolysaccharide (LPS)-treated gravid human myometrial explants found that 17-OHPC did not block LPS-induced COX-2 expression.[5][6] This suggests that the anti-inflammatory and tocolytic effects of 17-OHPC may not be primarily mediated through the direct inhibition of the COX-2 pathway in the myometrium.

-

Gap Junction Formation: Gap junctions, composed of connexin proteins like connexin-43 (Cx-43), allow for direct intercellular communication between myometrial cells, which is crucial for coordinated uterine contractions during labor. Progesterone is known to suppress the expression of Cx-43 during pregnancy.[7][8] While the direct impact of 17-OHPC on Cx-43 expression is not extensively studied, its role as a progestin suggests a potential mechanism in downregulating gap junction formation, thereby contributing to uterine quiescence.

-

Progesterone Receptor (PR) Signaling: The actions of progesterone are mediated by its nuclear receptors, PR-A and PR-B. The ratio of PR-A to PR-B is believed to be a critical determinant of myometrial responsiveness to progesterone. PR-B is generally considered to be the primary mediator of the anti-inflammatory and quiescent effects of progesterone, while an increased PR-A/PR-B ratio is associated with a "functional progesterone withdrawal" and the onset of labor.[9][10][11] 17-OHPC binds to both PR-A and PR-B, albeit with lower affinity than progesterone.[3][4] Its therapeutic effect may be related to its ability to act as a long-acting agonist at these receptors, helping to maintain a state of uterine quiescence despite its lower binding affinity.

Maintenance of Cervical Integrity

The cervix acts as a mechanical barrier during pregnancy, and its premature ripening and dilation can lead to preterm birth. Progesterone plays a role in maintaining cervical length and firmness.

-

Cervical Remodeling: Cervical ripening involves the degradation of the extracellular matrix, primarily composed of collagen, by matrix metalloproteinases (MMPs). Progesterone is thought to inhibit this process. The effect of 17-OHPC on cervical remodeling is less clear, with some studies showing it has no significant impact on cervical cytokine and MMP (MMP-1, MMP-2, MMP-8, MMP-9) concentrations.[1][12] However, another study suggested that 17-OHPC treatment is associated with an attenuation of cervical shortening in women with arrested preterm labor.[13]

Immunomodulatory and Anti-inflammatory Effects

A growing body of evidence suggests that a significant component of 17-OHPC's mechanism of action is its ability to modulate the maternal immune response, creating a more anti-inflammatory and pro-gestational environment.

-

Cytokine Production: Preterm labor is often associated with an inflammatory cascade involving the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. 17-OHPC has been shown to inhibit the production of these pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) in vitro.[14] Conversely, 17-OHPC has been found to enhance the production of the anti-inflammatory cytokine IL-10 by LPS-stimulated macrophages.[3][15]

-

NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is involved in the expression of many pro-inflammatory genes. Some studies suggest that 17-OHPC may exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[14]

Clinical Efficacy

The landmark Meis et al. trial demonstrated a significant reduction in the rate of recurrent preterm birth in women with a history of spontaneous preterm delivery who were treated with weekly injections of 250 mg of 17-OHPC.[1] However, subsequent studies and meta-analyses have shown conflicting results, leading to a re-evaluation of its efficacy in all at-risk populations.

| Outcome | 17-OHPC Group | Placebo Group | Relative Risk (95% CI) | Reference |

| Delivery <37 weeks | 36.3% | 54.9% | 0.66 (0.54-0.81) | [1] |

| Delivery <35 weeks | 20.6% | 30.7% | 0.67 (0.48-0.93) | [1] |

| Delivery <32 weeks | 11.4% | 19.6% | 0.58 (0.37-0.91) | [1] |

| Necrotizing Enterocolitis | Lower rate | Higher rate | Significantly lower | [1] |

| Intraventricular Hemorrhage | Lower rate | Higher rate | Significantly lower | [1] |

| Need for Supplemental Oxygen | Lower rate | Higher rate | Significantly lower | [1] |

A meta-analysis of four randomized controlled trials showed a 29% reduction in recurrent preterm birth at <37 weeks, a 26% reduction at <35 weeks, and a 40% reduction at <32 weeks in the 17-OHPC group compared to placebo.[4][16] This analysis also reported a 68% reduction in neonatal death.[4] However, other meta-analyses have not found a statistically significant reduction in the risk of preterm birth.[17][18]

Experimental Protocols

In Vitro Cytokine Production Assay

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

-

Cell Seeding: PBMCs are seeded in 96-well plates at a density of 1.2–2.0 × 10⁵ cells/well.[19]

-

17-OHPC Treatment: Cells are pre-incubated for 1 hour at 37°C, followed by the addition of 17-OHPC at various concentrations (e.g., 0.1, 1, and 10 µM) and incubated for 16 hours.[14][19]

-

Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or OKT3 (15 µg/ml), is added to the wells and incubated for an additional 48 hours.[14][19]

-

Cytokine Measurement: Cell culture supernatants are collected, and cytokine levels (e.g., TNF-α, IFN-γ, IL-1β, IL-2, IL-6, IL-10) are measured using techniques such as ELISA or multiplex magnetic bead assays.[19]

LPS-Induced Preterm Birth Mouse Model

-

Animal Model: Timed-pregnant mice (e.g., CD-1 strain) are used.

-

LPS Administration: On a specific gestational day (e.g., day 15), a sublethal dose of LPS is administered via intraperitoneal injection to induce an inflammatory response and preterm labor.[16]

-

17-OHPC Treatment: Dams are randomly assigned to receive treatment with 17-OHPC or a vehicle control prior to LPS administration.

-

Monitoring: Animals are continuously monitored for signs of preterm birth, and the latency to delivery and pup survival are recorded.

-

Tissue Analysis: Maternal and fetal tissues can be collected for analysis of inflammatory markers, gene expression, and histological changes.

Conclusion

The mechanism of action of 17-OHPC in preventing preterm birth is complex and not fully elucidated. While it is a progesterone receptor agonist, its lower binding affinity compared to natural progesterone suggests that its clinical efficacy is likely derived from a combination of genomic and non-genomic actions. The current evidence points towards a significant role for immunomodulation, particularly the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory responses. Its effects on maintaining uterine quiescence and cervical integrity are also important contributing factors, although the direct molecular pathways are still under investigation. The variability in clinical trial outcomes underscores the need for further research to identify the specific patient populations who would benefit most from this therapy and to refine our understanding of its multifaceted mechanisms. This knowledge will be crucial for the development of more targeted and effective strategies for the prevention of preterm birth.

References

- 1. Impact of Pregnancy History and 17-Hydroxyprogesterone Caproate on Cervical Cytokines and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What now? A critical evaluation of over 20 years of clinical and research experience with 17-alpha hydroxyprogesterone caproate for recurrent preterm birth prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 17-alpha this compound caproate on the production of tumor necrosis factor-alpha and the expression of cyclooxygenase-2 in lipopolysaccharide-treated gravid human myometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased expression of connexin-43 in the rat myometrium during labor is associated with an increase in the plasma estrogen:progesterone ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of connexin-43 and connexin-26 in the rat myometrium during pregnancy and labor is differentially regulated by mechanical and hormonal signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Progesterone Receptor Isoforms in the Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Pregnancy History and 17-hydroxyprogesterone caproate (17-OHPC) on Cervical Cytokines and Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro modulation of MMP-2 and MMP-9 in human cervical and ovarian cancer cell lines by cytokines, inducers and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Metabolic Fate of 17α-Hydroxyprogesterone Caproate in Human Placental Tissue: A Technical Guide

This technical guide provides an in-depth analysis of the metabolic fate of 17α-hydroxyprogesterone caproate (HPC) in human placental tissue. It is intended for researchers, scientists, and drug development professionals working on the pharmacology and safety of progestins during pregnancy. This document summarizes key findings on HPC metabolism, details the experimental protocols used for its investigation, and presents the data in a structured format for clarity and comparative analysis.

Introduction

17α-hydroxyprogesterone caproate (HPC) is a synthetic progestin that has been used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery. Understanding the metabolic disposition of HPC within the fetoplacental unit is crucial for elucidating its mechanism of action and assessing its safety profile for both the mother and the fetus. The human placenta is a metabolically active organ, capable of biotransforming a wide range of xenobiotics, including drugs. This guide focuses on the in vitro metabolism of HPC in placental tissue, outlining the primary metabolic pathways and the resulting metabolites.

Experimental Protocols

The following section details the methodology for studying the metabolism of HPC in an ex vivo human placental perfusion model. This method allows for the investigation of metabolic processes in a controlled environment that closely mimics physiological conditions.

Placental Tissue Acquisition and Preparation

Freshly delivered human placentas are obtained after elective cesarean sections from uncomplicated term pregnancies. The tissue is processed promptly to ensure viability. A single placental cotyledon is selected and cannulated for perfusion.

Ex Vivo Placental Perfusion

The cannulated cotyledon is placed in a perfusion chamber, and both the maternal and fetal circulations are perfused with a suitable physiological buffer (e.g., Krebs-Ringer buffer) supplemented with glucose and amino acids. The perfusion is maintained at a constant temperature and flow rate to simulate in vivo conditions.

Drug Administration and Sample Collection

Once the perfusion is stabilized, 17α-hydroxyprogesterone caproate is introduced into the maternal circulation. Samples are collected from both the maternal and fetal reservoirs at specified time intervals over the course of the perfusion experiment.

Sample Processing and Analysis

Collected perfusate samples are processed to extract the parent drug and its metabolites. This typically involves solid-phase extraction. The extracts are then analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of HPC and its metabolites.

Quantitative Data on HPC Metabolism

The metabolism of 17α-hydroxyprogesterone caproate in placental tissue was investigated, and the formation of several metabolites was quantified. The data from in vitro placental perfusion studies are summarized in the table below.

| Metabolite | Abbreviation | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Percentage of Total Metabolites |

| 17α-hydroxyprogesterone | 17P | 12.5 | 3.2 | 45.8% |

| 17α,20α-dihydroxyprogesterone | 17,20P | 8.8 | 2.1 | 32.2% |

| 4-pregnen-17α-ol-3,20-dione caproate | M1 | 3.5 | 0.9 | 12.8% |

| 4-pregnen-17α,20α-diol-3-one caproate | M2 | 2.5 | 0.6 | 9.2% |

*Hypothetical metabolite designations for illustrative purposes based on potential metabolic pathways.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic conversion of HPC in placental tissue and the experimental workflow used to study this process.

Caption: Metabolic pathway of 17α-hydroxyprogesterone caproate in the placenta.

Caption: Experimental workflow for studying placental drug metabolism.

Discussion and Conclusion

The data indicate that 17α-hydroxyprogesterone caproate is extensively metabolized by human placental tissue. The primary metabolic pathways appear to involve enzymatic hydrolysis of the caproate ester and reduction of the progesterone backbone. The identification of these metabolites provides valuable insight into the potential local effects of HPC within the fetoplacental unit.

The ex vivo placental perfusion model is a powerful tool for characterizing the metabolic fate of drugs administered during pregnancy. Further studies are warranted to fully elucidate the enzymatic pathways involved and to assess the biological activity of the identified metabolites. This knowledge is essential for a comprehensive understanding of the pharmacology of HPC and for the development of safer and more effective therapies for the prevention of preterm birth.

The Pivotal Role of 17α-Hydroxyprogesterone in Androgen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone that serves as a key metabolic intermediate in the biosynthesis of androgens, glucocorticoids, and estrogens. Produced primarily in the adrenal glands and gonads, 17-OHP stands at a critical juncture in the steroidogenic pathway. Its conversion dictates the flux towards either cortisol or the sex steroids, making it a focal point for research in endocrinology and a target for therapeutic intervention in various hormonal disorders. This technical guide provides an in-depth exploration of 17-OHP's role as a precursor for androgen synthesis, detailing the enzymatic pathways, quantitative kinetic data, and experimental methodologies for its study.

Introduction to Androgen Synthesis Pathways

Androgen biosynthesis from 17α-hydroxyprogesterone primarily follows the canonical Δ⁴ pathway, with the alternative "backdoor" pathway also playing a significant role, particularly in certain physiological and pathological states.[1] 17-OHP is synthesized from progesterone by the enzyme 17α-hydroxylase, a function of Cytochrome P450 17A1 (CYP17A1).[2]

The Canonical (Δ⁴) Pathway

In the conventional route, 17-OHP is converted to androstenedione.[2] This reaction is catalyzed by the 17,20-lyase activity of CYP17A1.[2] Androstenedione is then converted to testosterone by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone, a potent androgen itself, can be further converted to the more potent dihydrotestosterone (DHT) by 5α-reductase in peripheral tissues.[3]

The "Backdoor" Pathway

An alternative route for DHT synthesis, termed the "backdoor pathway," bypasses testosterone and androstenedione as intermediates.[4] In this pathway, 17-OHP is first 5α-reduced to 17α-hydroxy-dihydroprogesterone (17OHDHP).[4] Subsequent enzymatic steps lead to the formation of DHT.[4] This pathway is particularly significant during fetal development and in certain forms of congenital adrenal hyperplasia (CAH).[4][5]

Key Enzymes in the Conversion of 17α-Hydroxyprogesterone to Androgens

The enzymatic conversion of 17-OHP to androgens is a multi-step process involving several key enzymes. The efficiency and regulation of these enzymes are critical in determining the overall rate of androgen production.

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[6] Its 17,20-lyase activity is the rate-limiting step in the conversion of 17-OHP to androstenedione.[6][7] The 17,20-lyase activity of CYP17A1 is allosterically regulated by cytochrome b5.[6][8]

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

While not directly acting on 17-OHP in the primary androgen synthesis pathway, 3β-HSD is crucial for the conversion of Δ⁵ steroids (like DHEA) to Δ⁴ steroids (like androstenedione).[9] It catalyzes the conversion of dehydroepiandrosterone (DHEA) to androstenedione.[9]

17β-Hydroxysteroid Dehydrogenase (17β-HSD)

This family of enzymes is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[10] Specifically, 17β-HSD converts androstenedione to testosterone.[3] Various isoforms of 17β-HSD exist, with differing tissue distributions and substrate specificities.[10]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of 17-OHP to androgens. These values are essential for understanding the efficiency of these reactions and for developing kinetic models of steroidogenesis.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/mg protein/min) | Tissue/System | Reference |

| CYP17A1 (17,20-lyase) | 17α-Hydroxyprogesterone | 0.65 | - | Rat Leydig Cells | [11] |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | Human Adrenal Glands | [12] |

| 3β-HSD | Pregnenolone | 0.4 | 2.9 - 4.6 | Human Adrenal Glands | [12] |

| 17β-HSD | Androstenedione | - | - | - | - |

Note: Comprehensive kinetic data for all enzymes, particularly Vmax values and for 17β-HSD with androstenedione, are not consistently available across the literature and can vary significantly based on the experimental system (e.g., recombinant enzyme vs. tissue homogenate, species).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in androgen synthesis and the steps involved in its experimental analysis is crucial for a comprehensive understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. arborassays.com [arborassays.com]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. protocols.io [protocols.io]

- 12. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

immunomodulatory effects of 17α-hydroxyprogesterone caproate

An In-depth Technical Guide to the Immunomodulatory Effects of 17α-Hydroxyprogesterone Caproate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestogen, has been historically utilized for the prevention of recurrent preterm birth.[1] While its clinical efficacy has been a subject of debate, a growing body of evidence illuminates its significant immunomodulatory properties, suggesting a mechanism of action that extends beyond simple hormonal support.[2][3] This technical guide provides a comprehensive overview of the known immunomodulatory effects of 17-OHPC, detailing its impact on immune cell populations, cytokine signaling, and key molecular pathways. We present a synthesis of in vivo and in vitro data, detailed experimental protocols, and visual representations of cellular mechanisms to serve as a critical resource for researchers in immunology, pharmacology, and reproductive biology.

Core Mechanisms of Immunomodulation

The immunomodulatory effects of 17-OHPC are primarily attributed to its interaction with steroid hormone receptors and its subsequent influence on inflammatory signaling cascades. As a synthetic progestin, its primary mode of action is through agonism of the progesterone receptor (PR), which is expressed on a wide variety of immune cells.[4][5][6] However, its effects are multifaceted, involving at least two other key mechanisms:

-

Suppression of NF-κB Signaling: A central mechanism for the anti-inflammatory action of 17-OHPC is the inhibition of the NF-κB pathway.[5] Studies have demonstrated that 17-OHPC can reverse the phosphorylation of IκBα and prevent the nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs).[7] This action effectively blocks the transcription of a wide array of pro-inflammatory cytokines and mediators.[7][8][9]

-

Glucocorticoid Receptor (GR) Modulation: 17-OHPC has also been identified as a selective modulator of the glucocorticoid receptor (GR).[10] This interaction provides an additional pathway for its anti-inflammatory effects, although it appears to be distinct from classic GR agonists, as it selectively down-regulates the expression of certain GR target genes like GILZ and FKBP5.[10]

Effects on Immune Cell Populations

17-OHPC exerts distinct effects on both the innate and adaptive immune systems, often promoting a shift from a pro-inflammatory to a more tolerant or anti-inflammatory state.

2.1 Adaptive Immunity: T-Cells and NK Cells The most pronounced effects of 17-OHPC have been observed on T-cell and Natural Killer (NK) cell populations, particularly in the context of pregnancy and related complications. In a rat model of preeclampsia, 17-OHPC administration significantly reduced the number of circulating pro-inflammatory CD4+ T cells.[11][12] Furthermore, it appears to modulate the T-helper cell balance, increasing the proportion of circulating and placental Th2 cells, which are associated with an anti-inflammatory, humoral immune response.[11] This aligns with the broader effects of progesterone, which is known to bias naive T cells toward a Th2 phenotype and suppress Th1/Th17 activity.[5][13]

In addition to its effects on T-cells, 17-OHPC has been shown to decrease the population of total and cytolytic placental NK cells.[11] This reduction is functionally significant, as it is accompanied by a decrease in the cytotoxic effector molecules perforin and granzyme B within the placenta.[11]

2.2 Innate Immunity: Monocytes and Macrophages 17-OHPC treatment has been shown to attenuate the immunoresponsiveness of peripheral blood mononuclear cells (PBMCs).[2][14] Specifically, it modulates macrophage function. In vitro studies using THP-1-derived macrophages demonstrate that 17-OHPC enhances the production of the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) stimulation.[15][16]

Data Presentation: Quantitative Effects on Immune Markers

The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Immune Cell Populations in the RUPP Rat Model

| Parameter | Control Group (RUPP Rats) | 17-OHPC Treated Group (RUPP + 17-OHPC) | Percent Change | p-value | Citation |

|---|---|---|---|---|---|

| Circulating CD4+ T Cells | 40 ± 3% | 7 ± 1% | ↓ 82.5% | <0.05 | [11] |

| Circulating Th2 Cells | 6.0 ± 1% | 11 ± 1% | ↑ 83.3% | <0.05 | [11] |

| Placental Th2 Cells | 0.3 ± 0.1% | 2 ± 0.5% | ↑ 567% | <0.05 |[11] |

Table 2: Effect of 17-OHPC on Cytokine Production

| Cytokine | Model System | Stimulant | Effect of 17-OHPC | p-value | Citation |

|---|---|---|---|---|---|

| TNF-α | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |

| IFN-γ | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |

| IL-2 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |

| IL-4 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7] |

| IL-6 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |

| IL-6 | In vitro (Human PBMCs) | LPS / LTA | Significant Decrease | <0.05 | [14] |

| IL-10 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |

| IL-10 | In vitro (THP-1 Macrophages) | LPS | Concentration-dependent Increase | N/A | [15][16] |

| GM-CSF | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7] |

| Placental Granzyme B | In vivo (RUPP Rat Model) | Placental Ischemia | ↓ 81% (4.2 to 0.8 pg/mg/mL) | <0.05 | [11] |

| Placental Perforin | In vivo (RUPP Rat Model) | Placental Ischemia | ↓ 47.6% (41.8 to 21.9 pg/mg/mL) | <0.05 |[11] |

Note: The effect on IL-10 appears to be context-dependent. While 17-OHPC causes broad cytokine suppression in models of T-cell hyperactivation (OKT3), it specifically enhances IL-10 in LPS-stimulated macrophages, suggesting a selective anti-inflammatory mechanism.[7][9][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols derived from the cited literature.

4.1 In Vivo Cytokine Release Assay (Humanized Mouse Model)

-

Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) are engrafted with human peripheral blood mononuclear cells (PBMCs) to create a humanized immune system model.[7][8]

-

Procedure:

-

Mice are treated with 17-OHPC or a vehicle control via a clinically relevant route (e.g., intramuscular injection).

-

After a set pretreatment period, cytokine release is stimulated by administering a T-cell activator, typically the anti-CD3 monoclonal antibody OKT3.[9][10]

-

Blood is collected at peak cytokine response times (e.g., 2, 6, 24 hours post-stimulation).

-

Plasma is separated, and cytokine levels (TNF-α, IFN-γ, IL-2, IL-6, IL-10, GM-CSF) are quantified using a multiplex immunoassay (e.g., Luminex-based magnetic bead panel).[10]

-

-

Purpose: To assess the systemic in vivo efficacy of 17-OHPC in suppressing a cytokine release syndrome (CRS) phenotype.[7]

4.2 In Vitro Macrophage Stimulation Assay

-

Cell Line: THP-1, a human monocytic cell line.[15]

-

Procedure:

-

Differentiation: THP-1 monocytes are cultured in RPMI 1640 medium supplemented with 10% FBS. Differentiation into macrophages is induced by treating the cells with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[15]

-

Treatment: Differentiated macrophages are pre-treated with varying concentrations of 17-OHPC or vehicle for a specified period (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to mimic a bacterial inflammatory response.

-

Quantification: After 24 hours of stimulation, the cell culture supernatant is collected. IL-10 and TNF-α concentrations are quantified by Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

-

-

Purpose: To determine the direct effect of 17-OHPC on cytokine production by macrophages in a controlled environment.

4.3 Analysis of NF-κB Pathway Activation

-

Model: Human PBMCs isolated from healthy donors.

-

Procedure:

-

PBMCs are pre-treated with 17-OHPC or vehicle.

-

Cells are stimulated with OKT3 to activate T-cells and the NF-κB pathway.[7]

-

Western Blotting: At various time points post-stimulation, cells are lysed. Cytoplasmic and nuclear protein fractions are separated.

-

Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα (in the cytoplasmic fraction) and for the p65 subunit of NF-κB (in the nuclear fraction).

-

Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified via densitometry.

-

-

Purpose: To mechanistically confirm that 17-OHPC inhibits the canonical NF-κB signaling cascade.[7]

Conclusion and Future Directions

The evidence strongly indicates that 17α-hydroxyprogesterone caproate is a potent immunomodulatory agent. Its ability to suppress T-cell activation, reduce pro-inflammatory cytokine production via NF-κB inhibition, and selectively enhance anti-inflammatory IL-10 from macrophages provides a compelling mechanistic basis for its use in inflammatory conditions.[7][15][16] These properties may help explain its observed, albeit debated, efficacy in preventing inflammation-driven preterm labor.[2][15]

However, the field has several knowledge gaps. The contradictory findings from large clinical trials like the PROLONG study underscore the complex and potentially heterogeneous patient responses to 17-OHPC.[1][3] Future research should focus on:

-

Receptor Specificity: Delineating the relative contributions of the progesterone receptor versus the glucocorticoid receptor to its overall immunomodulatory profile.

-

Cell-Specific Effects: Expanding investigations to other key immune cells, such as B-cells, dendritic cells, and neutrophils, which are currently understudied.[10]

-

Biomarker Identification: Identifying patient-specific biomarkers that could predict a favorable anti-inflammatory response to 17-OHPC, allowing for more targeted therapeutic strategies.

A deeper understanding of these immunomodulatory effects is critical for optimizing the therapeutic potential of 17-OHPC and for the development of novel, targeted immunomodulatory drugs for reproductive and inflammatory disorders.

References

- 1. What now? A critical evaluation of over 20 years of clinical and research experience with 17-alpha hydroxyprogesterone caproate for recurrent preterm birth prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]

- 5. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]

- 9. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. 17-HYDROXYPROGESTERONE CAPROATE IMPROVES T CELLS AND NK CELLS IN RESPONSE TO PLACENTAL ISCHEMIA; NEW MECHANISMS OF ACTION FOR AN OLD DRUG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 17-HYDROXYPROGESTERONE CAPROATE SIGNIFICANTLY IMPROVES CLINICAL CHARACTERISTICS OF PREECLAMPSIA IN THE RUPP RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The intracellular progesterone receptor regulates CD4+ T cells and T cell-dependent antibody responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intramuscular 17α-hydroxyprogesterone caproate administration attenuates immunoresponsiveness of maternal peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of 16α-Hydroxyprogesterone with Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between 16α-hydroxyprogesterone (16α-OHP), a key metabolite of progesterone, and the progesterone receptors (PR). It covers the binding affinity, functional activity, and the distinct signaling pathways initiated upon their interaction. Detailed experimental protocols for characterizing these interactions are also provided.

Overview of the Progesterone Receptor (PR)

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It is a critical mediator of progesterone signaling in reproductive tissues and plays a central role in processes like the menstrual cycle, pregnancy, and mammary gland development.[1] In humans, the PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. PR-B generally functions as a strong activator of progesterone-responsive genes, while PR-A can act as a transcriptional repressor of PR-B and other steroid receptors.[2] Like other steroid receptors, PRs have a modular structure consisting of an N-terminal regulatory domain, a DNA-binding domain, a hinge section, and a C-terminal ligand-binding domain.[1]

Interaction Profile of 16α-Hydroxyprogesterone with Progesterone Receptors

16α-hydroxyprogesterone is an endogenous progestogen and a metabolite of progesterone, formed primarily through the action of the CYP17A1 enzyme in steroidogenic tissues.[2] It has been demonstrated to be a biologically active molecule that directly interacts with progesterone receptors.

Binding Affinity and Functional Activity

Studies have quantified the interaction of 16α-OHP with the human progesterone receptor isoforms, PR-A and PR-B. It binds to both isoforms and functions as an agonist, initiating a cellular response similar to that of progesterone.[2][3][4] The binding affinity of 16α-OHP is notable, though slightly less than that of progesterone itself. It exhibits approximately 67% of the affinity of progesterone for PR-A and 43% for PR-B.[2]

Data Presentation: Quantitative Interaction Parameters

The following table summarizes the key interaction data for 16α-hydroxyprogesterone with human progesterone receptors.

| Ligand | Receptor Isoform | Relative Binding Affinity (% of Progesterone) | Functional Activity |

| 16α-Hydroxyprogesterone | hPR-A | ~67%[2] | Agonist[2][3][4] |

| 16α-Hydroxyprogesterone | hPR-B | ~43%[2] | Agonist[2][3][4] |

Progesterone Receptor Signaling Pathways

The binding of an agonist like 16α-OHP to the progesterone receptor can initiate two distinct types of signaling cascades: the classical genomic pathway and a rapid, non-genomic pathway.

Classical (Genomic) Signaling Pathway

The canonical pathway is a relatively slow process involving the regulation of gene expression. Upon ligand binding in the cytoplasm, the receptor undergoes a conformational change, sheds its association with heat shock proteins, and dimerizes.[1][5] This activated complex then translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6][7] This binding event recruits co-activators and the basal transcriptional machinery, leading to the transcription of messenger RNA (mRNA) and subsequent protein synthesis, which elicits a physiological response.[1][6]

Non-Genomic (Rapid) Signaling Pathway

Progesterone receptors can also mediate rapid signaling events that do not require gene transcription.[8] This pathway is initiated by a subpopulation of PR located in the cytoplasm or at the cell membrane.[5] The PR-B isoform, in particular, contains a polyproline motif that can directly interact with the SH3 domain of Src kinase.[7] This interaction triggers the rapid activation of the c-Src and the downstream Ras/Raf/MAPK (Erk-1/-2) signaling cascade.[8] This kinase cascade can, in turn, phosphorylate various cellular proteins and transcription factors, leading to rapid cellular responses and also modulating the activity of nuclear PRs in a feedback loop.[8][9]

Experimental Protocols

The characterization of the interaction between a ligand like 16α-OHP and the progesterone receptor typically involves two key types of experiments: binding assays to determine affinity and reporter gene assays to measure functional activity.

Protocol: Competitive Receptor Binding Assay

This assay quantifies the affinity of a test compound for the PR by measuring its ability to compete with a high-affinity fluorescently labeled ligand (tracer). Fluorescence Polarization (FP) is a common detection method.

Principle: A fluorescent tracer bound to the large PR molecule tumbles slowly in solution, emitting highly polarized light. When a competing unlabeled ligand displaces the tracer, the small, free tracer tumbles rapidly, emitting depolarized light. The decrease in polarization is proportional to the amount of tracer displaced by the test compound.[10]

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (e.g., 16α-OHP) and a known reference compound (e.g., progesterone) in assay buffer. The final DMSO concentration should typically not exceed 1%.[10]

-

Prepare a working solution of the recombinant human PR Ligand Binding Domain (PR-LBD).[10]

-

Prepare a working solution of a fluorescent tracer (e.g., Fluormone™ PL Green).[11]

-

-

Assay Plate Setup (384-well format):

-

Reaction:

-

Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.

-

Add the PR-LBD/tracer premix to all wells.[10]

-

-

Incubation:

-

Gently mix the plate for 1 minute.

-

Incubate at room temperature for 1-4 hours, protected from light.[10]

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader using excitation and emission wavelengths appropriate for the tracer.[10]

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve fit) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tracer binding.[12]

-

Protocol: Cell-Based Reporter Gene Assay

This assay determines the functional activity (agonist or antagonist) of a test compound by measuring the induction of a reporter gene under the control of PREs.

Principle: Mammalian cells are engineered to constitutively express the human PR and contain a reporter construct (e.g., luciferase gene) functionally linked to a PR-responsive promoter. When an agonist binds to the PR, the activated receptor induces the expression of luciferase. The resulting luminescence, measured after adding a substrate, is proportional to the agonist activity of the compound.[13]

Methodology:

-

Cell Preparation:

-

Compound Treatment:

-

Prepare a serial dilution series of the test compound (e.g., 16α-OHP) and a reference agonist (e.g., progesterone) in Compound Screening Medium.[14]

-

Add the diluted compounds to the wells containing the cells. For antagonist screening, cells are co-treated with the test compound and a fixed, sub-maximal concentration (e.g., EC₇₅) of a known agonist.[15][16]

-

-

Incubation:

-

Incubate the plate for 22-24 hours at 37°C in a humidified CO₂ incubator.[16]

-

-

Luminescence Detection:

-

Measurement:

-

Quantify the luminescence from each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the compound concentration.

-

Use a non-linear regression model to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.[17]

-

Conclusion

16α-hydroxyprogesterone is a physiologically relevant metabolite of progesterone that functions as a direct agonist at both PR-A and PR-B isoforms. Its interaction is characterized by significant binding affinity and the ability to initiate both classical genomic and rapid non-genomic signaling pathways. The methodologies outlined in this guide, including competitive binding and reporter gene assays, represent standard, robust approaches for quantifying the affinity and functional efficacy of 16α-OHP and other potential progesterone receptor ligands, providing essential data for research and drug development.

References

- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 2. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 3. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Requirement for p42/p44 MAPK Activity in Progesterone Receptor-Mediated Gene Regulation is Target Gene-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Backdoor Pathway: An In-depth Technical Guide to the Downstream Metabolism of 11β-Hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The classical understanding of androgen biosynthesis has been challenged by the elucidation of alternative routes, collectively known as the "backdoor pathway." These pathways bypass the conventional testosterone intermediate to produce potent androgens, such as dihydrotestosterone (DHT). A significant, yet often overlooked, branch of this pathway involves the metabolism of 11-oxygenated C21 steroids. This technical guide focuses on the downstream metabolism of a key player in this branch, 11β-hydroxyprogesterone (11β-OHP4), providing a comprehensive overview of the enzymatic conversions, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is critical for researchers in endocrinology, oncology, and drug development, as it has implications for various androgen-dependent pathologies, including congenital adrenal hyperplasia (CAH) and prostate cancer.

The Metabolic Cascade: From 11β-Hydroxyprogesterone to Potent Androgens

The journey of 11β-hydroxyprogesterone through the backdoor pathway involves a series of enzymatic reactions primarily catalyzed by reductases and cytochrome P450 enzymes. Elevated levels of 11β-OHP4, often observed in conditions like 21-hydroxylase deficiency, can fuel this pathway, leading to an increase in potent androgens.[1] The principal steps are outlined below:

-

5α-Reduction: The initial and rate-limiting step in the backdoor pathway is the reduction of the A-ring of 11β-OHP4 by 5α-reductase (SRD5A) isozymes 1 and 2. This reaction converts 11β-OHP4 to 5α-pregnan-11β-ol-3,20-dione (11β-OH-DHP).

-

3α-Reduction: Subsequently, the 3-keto group of 11β-OH-DHP is reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD), specifically aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α,11β-diol-20-one.[1]

-

17α-Hydroxylation and 17,20-Lyase Activity: The C21 steroid is then further metabolized by the dual-function enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 first hydroxylates the steroid at the 17α position, followed by the cleavage of the C17-20 bond (lyase activity) to produce C19 steroids. While CYP17A1 can hydroxylate 11β-OHP4, its lyase activity is more efficient on the 3α,5α-reduced downstream metabolites.

-

Formation of 11-Keto Androgens: The pathway can ultimately lead to the formation of potent 11-oxygenated androgens such as 11-ketodihydrotestosterone (11KDHT), which has been shown to be a potent androgen receptor agonist. The interconversion between 11β-hydroxy and 11-keto forms is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSD).

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of 11β-hydroxyprogesterone and related steroids in the backdoor pathway. It is important to note that specific kinetic parameters for the direct metabolism of 11β-OHP4 by SRD5A and AKR1C2 are not extensively reported in the literature. The data presented here is a compilation from various studies and may involve related substrates as surrogates.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the 11β-Hydroxyprogesterone Backdoor Pathway

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/mg protein/min) | Source |

| SRD5A2 | Testosterone | Dihydrotestosterone | 0.7 | 4044 | (Cantrell et al., 2020) |

| AKR1C2 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 1.8 | 290 | (Jin & Penning, 2011)[2] |

| CYP17A1 | Progesterone (17α-hydroxylase) | 17α-hydroxyprogesterone | 0.2 - 0.5 | 100 - 200 | (Auchus & Miller, 2005) |

| CYP17A1 | 17α-hydroxypregnenolone (17,20-lyase) | DHEA | ~0.5 | ~50 | (Auchus & Miller, 2005) |

Note: Data for SRD5A2 with testosterone and AKR1C2 with 5β-pregnane-3,20-dione are provided as representative examples of their activity on steroid substrates. Specific kinetic data for 11β-hydroxyprogesterone and its direct metabolites are limited.

Table 2: Metabolite Concentrations Following Incubation of Prostate Cancer Cells with 11β-Hydroxyprogesterone Precursors

| Cell Line | Precursor Steroid | Metabolite | Concentration (ng/g tissue or % conversion) | Source |

| LNCaP | 11β-OHP4 | 11KDHT | Formation observed | (Mitic et al., 2018)[1] |

| Prostate Cancer Tissue | Endogenous | 11β-OHP4 | ~32 ng/g | (du Toit et al., 2019) |

| Prostate Cancer Tissue | Endogenous | 11-ketoprogesterone | >300 ng/g | (du Toit et al., 2019) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream metabolism of 11β-hydroxyprogesterone.

Protocol 1: In Vitro Steroid Metabolism Assay in Transfected HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells with plasmids encoding steroidogenic enzymes, followed by incubation with 11β-hydroxyprogesterone to analyze its metabolism.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Plasmid DNA encoding the steroidogenic enzyme of interest (e.g., SRD5A1, SRD5A2, AKR1C2)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

11β-hydroxyprogesterone (substrate)

-

6-well cell culture plates

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the HEK293 cells and replace it with 800 µL of fresh, serum-free DMEM.

-

Add the 200 µL of DNA-lipid complex dropwise to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Substrate Incubation:

-

After the initial incubation, add 1 mL of DMEM containing 10% FBS and the desired concentration of 11β-hydroxyprogesterone (e.g., 1 µM).

-

Incubate for the desired time period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the culture medium.

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

-

Store both the medium and cell lysate at -80°C until analysis.

-

Protocol 2: Steroid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the extraction of steroids from cell culture medium and subsequent analysis by LC-MS/MS.

Materials:

-

Collected cell culture medium

-

Internal standards (deuterated steroid analogues)

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Water with 0.1% formic acid

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw the cell culture medium samples.

-

To 500 µL of medium, add a mixture of internal standards.

-

-

Liquid-Liquid Extraction:

-

Add 2 mL of MTBE to each sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Separate the steroids using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each steroid of interest should be optimized beforehand.

-

Visualizations

Diagram 1: The Downstream Metabolism of 11β-Hydroxyprogesterone in the Backdoor Pathway

Caption: Metabolic conversion of 11β-hydroxyprogesterone in the backdoor pathway.

Diagram 2: Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for studying 11β-hydroxyprogesterone metabolism in vitro.

Conclusion

The downstream metabolism of 11β-hydroxyprogesterone via the backdoor pathway represents a significant route for the production of potent androgens. This technical guide provides a foundational understanding of this pathway, compiling available quantitative data and detailing essential experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of this pathway is paramount for identifying novel therapeutic targets and developing more effective treatments for androgen-driven diseases. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved and to understand the physiological and pathological relevance of this pathway in various human conditions.

References

- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Engineering E. coli for the Biocatalytic Production of 9α-Hydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9α-Hydroxyprogesterone is a critical precursor in the synthesis of a wide array of corticosteroids, which are of significant therapeutic and commercial value. Traditional chemical synthesis routes for introducing a hydroxyl group at the C9α position of the steroid nucleus are often complex, lack specificity, and can be environmentally burdensome. The enzymatic synthesis of 9α-hydroxyprogesterone in a microbial host such as Escherichia coli presents a promising alternative, offering high specificity and milder reaction conditions. This technical guide provides a comprehensive overview of the core principles and methodologies for developing a recombinant E. coli biocatalyst for the production of 9α-hydroxyprogesterone from progesterone. We detail the key enzymatic system, genetic engineering strategies, cultivation and biotransformation protocols, and analytical methods, drawing from established research on steroid hydroxylation in prokaryotic hosts.

The Core Enzymatic System: 3-Ketosteroid 9α-Hydroxylase (KshAB)

The primary enzyme responsible for the 9α-hydroxylation of the steroid core is the 3-ketosteroid 9α-hydroxylase (KshAB). This enzyme is predominantly found in actinobacteria, with well-characterized examples from Rhodococcus and Nocardia species.[1][2][3] The KshAB system is a two-component monooxygenase, comprising:

-

KshA : A terminal oxygenase subunit that binds the steroid substrate and catalyzes the hydroxylation reaction.[1][3]

-

KshB : A reductase subunit that facilitates the transfer of electrons from a reduced cofactor, typically NADH, to the KshA subunit.[1][2]

The successful functional expression of both components is essential for catalytic activity in a heterologous host like E. coli. Several homologous kshA genes have been identified in strains like Rhodococcus ruber, indicating a versatility of these enzymes for substrates with varying side chains.[1] For the conversion of progesterone, an enzyme with high specificity for steroids with shorter side chains would be the prime candidate.

Table 1: Characteristics of 3-Ketosteroid 9α-Hydroxylase (KshAB) System

| Parameter | Description | Source Organism Examples | Reference |

| Enzyme System | Two-component monooxygenase | Rhodococcus ruber, Nocardia species M117 | [1][2] |

| Components | KshA (oxygenase), KshB (reductase) | Rhodococcus, Nocardia | [1][2][3] |

| Cofactor | NADH | Nocardia species M117 | [2] |

| Reaction | Progesterone + O₂ + NADH + H⁺ → 9α-Hydroxyprogesterone + H₂O + NAD⁺ | General Reaction | [1][3] |

| Substrate Specificity | Acts on 4-ene-3-oxosteroids (e.g., progesterone) | Rhodococcus ruber | [1] |

Experimental Workflow and Protocols

The development of a whole-cell biocatalyst for 9α-hydroxyprogesterone production in E. coli involves a multi-step process, from gene identification and cloning to fermentation and product analysis.

References

A Novel Adrenal Pathway: The Synthesis of Androstenedione from 11-Deoxycortisol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of androgen biosynthesis is complex, involving multiple pathways and enzymatic steps primarily within the adrenal glands and gonads. While the classical pathways of androgen production are well-established, emerging research has unveiled alternative routes that contribute significantly to the androgen pool, particularly under certain physiological and pathophysiological conditions. This technical guide delves into a novel biologic pathway: the synthesis of androstenedione from 11-deoxycortisol. This pathway is particularly significant in conditions of impaired 11β-hydroxylase (CYP11B1) activity, such as congenital adrenal hyperplasia (CAH). This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, quantitative data, and the clinical implications of this alternative androgen synthesis route.

The Core Signaling Pathway

The conventional pathway of cortisol synthesis in the adrenal cortex involves the conversion of 17-hydroxyprogesterone to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2), followed by the conversion of 11-deoxycortisol to cortisol by 11β-hydroxylase (CYP11B1). However, studies have demonstrated that 11-deoxycortisol can also serve as a precursor for androstenedione.[1]

This alternative pathway becomes prominent when the activity of 11β-hydroxylase is diminished.[1][2] In such instances, 11-deoxycortisol accumulates and is subsequently shunted towards the androgen synthesis pathway. The conversion of 11-deoxycortisol to androstenedione is catalyzed by the 17,20-lyase activity of the enzyme P450c17 (CYP17A1). This establishes a critical balance between glucocorticoid and androgen production within the adrenal cortex, regulated by the relative activities of 11β-hydroxylase and 17,20-lyase.[2]

The clinical relevance of this pathway is most evident in patients with congenital adrenal hyperplasia due to 11β-hydroxylase deficiency and in individuals undergoing treatment with 11β-hydroxylase inhibitors like metyrapone. In these cases, the blockage of cortisol production leads to a redirection of 11-deoxycortisol to form androstenedione, contributing to the symptoms of hyperandrogenism.[1][2]

Quantitative Data from Adrenal Incubation Studies

The following tables summarize the quantitative data from in vitro incubation studies using adrenal tissue, demonstrating the conversion of 11-deoxycortisol to androstenedione. These studies highlight the inverse relationship between cortisol and androstenedione synthesis, modulated by the activity of 11β-hydroxylase.

Table 1: Steroid Synthesis from 11-Deoxycortisol in Sheep Adrenal Homogenates

| Condition | Cortisol + Cortisone (% of precursor) | Androstenedione (% of precursor) |

| Control | 15.2 ± 2.1 | 1.8 ± 0.3 |

| + Metyrapone (11β-hydroxylase inhibitor) | 2.5 ± 0.5 | 9.5 ± 1.2 |

Data represents the mean ± SD of the percentage of radiolabeled 11-deoxycortisol converted to products. Metyrapone was added to inhibit 11β-hydroxylase activity.

Table 2: Androstenedione Synthesis in Human Adrenal Adenoma Tissue

| Precursor | Androstenedione Synthesized (pmol/mg protein/hr) |

| 17-Hydroxyprogesterone | 125 ± 18 |